Ketoprofen amide

Vue d'ensemble

Description

Synthesis Analysis

The novel amides of ketoprofen and its reduced derivatives were prepared with aromatic and cycloalkyl amines or hydroxylamines . The structures of the synthesized compounds were characterized by means of IR, 1H and 13C NMR spectroscopies and elemental analysis .Chemical Reactions Analysis

The novel amides of ketoprofen and its reduced derivatives were screened for their reducing and cytostatic activity as well as for their ability to inhibit soybean lipoxygenase and lipid peroxidation .Applications De Recherche Scientifique

Antioxidant Activity

Ketoprofen amides have been studied for their potential as antioxidants . The antioxidant activity is crucial in preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases. The novel amides of ketoprofen have shown more potent antioxidant abilities than the amides of the reduced ketoprofen derivatives .

Lipoxygenase Inhibition

These compounds have been evaluated for their ability to inhibit lipoxygenase , an enzyme involved in the inflammatory process. Lipoxygenase inhibitors are important in the treatment of inflammatory diseases. Ketoprofen amides vary in their lipoxygenase inhibition potency, with some compounds exhibiting strong inhibitory effects .

Cytostatic Agents

Ketoprofen amides have been screened for their cytostatic activity , which refers to their ability to inhibit cell growth and proliferation. This property is particularly relevant in cancer research, where controlling the growth of cancer cells is a primary objective. Some ketoprofen amides have shown pronounced cytostatic activity .

Enhancement of Drug Properties

Amidation of ketoprofen has been demonstrated to improve the selectivity toward COX-2 inhibitors , which are important in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. This modification could lead to the development of safer anti-inflammatory drugs .

Interaction with Bovine Serum Albumin

Ketoprofen-based ionic liquids, which include ketoprofen amides, have been synthesized and their interactions with bovine serum albumin (BSA) assessed. BSA interactions are significant as they can influence drug distribution, efficacy, and metabolism. The binding of these compounds to BSA has implications for drug design and delivery .

AChE Inhibition Activity

Ketoprofen amides have been synthesized with the aim of evaluating their AChE inhibition activity . Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer’s disease, and the development of new AChE inhibitors is a field of active research. The anti-inflammatory drug ketoprofen has been used as a key intermediate in this research .

Safety And Hazards

Ketoprofen can increase the risk of fatal heart attack or stroke . It is contraindicated for the treatment of perioperative pain in the setting of coronary artery bypass graft surgery . Personal protective equipment should be worn when handling ketoprofen amide to avoid dust formation and contact with skin, eyes, and clothing .

Orientations Futures

Research is ongoing to find new uses for ketoprofen and its derivatives . For example, a new series of ketoprofen derivatives bearing aryl chalcone-amide congeners were synthesized and their inhibitory activity on cholinesterase enzymes was investigated . This suggests that ketoprofen amide and its derivatives could have potential applications in the treatment of diseases such as Alzheimer’s .

Propriétés

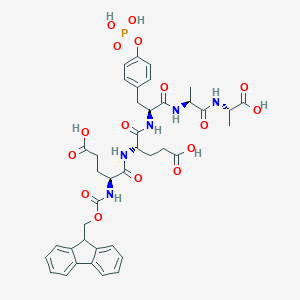

IUPAC Name |

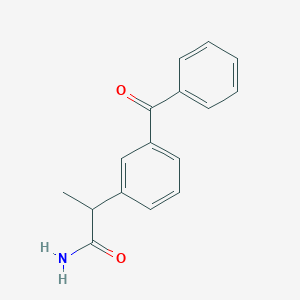

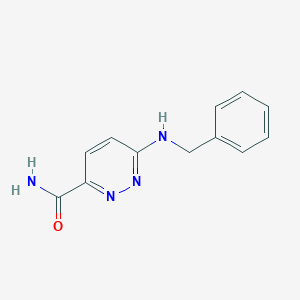

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen amide | |

CAS RN |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)